1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

描述

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

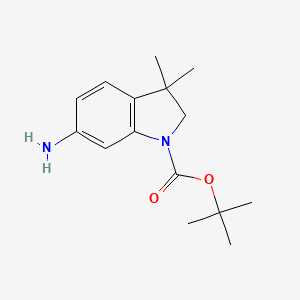

1-tert-Butyloxycarbonyl-6-amino-3,3-dimethyl-2,3-dihydro-indole belongs to the chemical class of protected indoline derivatives, specifically categorized as a carbamate-protected aminoindoline compound. The molecule features a bicyclic indoline core structure with specific substitution patterns that define its chemical identity and reactivity profile. The structural framework consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated, distinguishing it from the fully aromatic indole system.

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a tert-butyl carboxylate group attached to the nitrogen at position 1, an amino group at position 6 of the benzene ring, and two methyl substituents at position 3 of the saturated ring. The molecular formula is established as C₁₅H₂₂N₂O₂ with a corresponding molecular weight of 262.34 grams per mole.

The compound is registered under Chemical Abstracts Service number 1049677-43-1, providing a unique identifier for database searches and regulatory documentation. The canonical Simplified Molecular Input Line Entry System representation is CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C, which encodes the complete structural connectivity. Additionally, the International Chemical Identifier string is InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3, with the corresponding key WKIMZHRFTRPBGZ-UHFFFAOYSA-N.

Historical Context in Indole Derivative Research

The development of indole chemistry traces its origins to the nineteenth century study of indigo dye, establishing a rich historical foundation for contemporary indoline derivative research. Indole chemistry began to develop systematically with the investigation of the blue dye indigo, which could be converted to isatin and subsequently to oxindole through chemical transformations. In 1866, Adolf von Baeyer achieved a breakthrough by reducing oxindole to indole using zinc dust, representing one of the first successful synthetic approaches to this heterocyclic system.

The historical significance of indole research expanded considerably when Adolf von Baeyer proposed a structural formula for indole in 1869, providing the theoretical foundation for understanding this important class of compounds. Baeyer's work on indigo during the 1860s led directly to the discovery of indole and to the partial synthesis of indigotin, establishing fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. The name "indole" itself represents a portmanteau of the words "indigo" and "oleum," reflecting its historical isolation through treatment of indigo dye with oleum.

The evolution from basic indole chemistry to sophisticated protected derivatives like 1-tert-butyloxycarbonyl-6-amino-3,3-dimethyl-2,3-dihydro-indole represents a significant advancement in synthetic methodology. Classical synthesis methods for indole derivatives include the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indole structures. Modern synthetic approaches have incorporated microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times, demonstrating the continuous evolution of preparative methods.

Research indicates that compounds with structural similarity to 1-tert-butyloxycarbonyl-6-amino-3,3-dimethyl-2,3-dihydro-indole exhibit significant biological activities, including anti-inflammatory and anticancer properties through enzyme inhibition mechanisms. These findings underscore the historical progression from simple dye chemistry to sophisticated pharmaceutical research, where protected indoline derivatives serve as crucial intermediates in drug development programs.

Significance of tert-Butyloxycarbonyl Protection in Amine Functionalization

The tert-butyloxycarbonyl protecting group represents one of the most significant advances in modern synthetic organic chemistry, particularly for amine functionalization strategies. The tert-butyloxycarbonyl group functions as an acid-labile protecting group that enables selective manipulation of complex molecules containing multiple reactive sites. This protection strategy allows chemists to perform transformations that would otherwise be incompatible with free amine functional groups, significantly expanding the scope of synthetic possibilities.

The mechanism of tert-butyloxycarbonyl protection involves the reaction of amines with di-tert-butyl dicarbonate under mild conditions, typically in aqueous or organic solvents with base catalysis. The tert-butyloxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, representing a highly efficient and atom-economical transformation. Alternative protection methods utilize acetonitrile solutions with 4-dimethylaminopyridine as the base, providing flexibility in reaction conditions.

The deprotection of tert-butyloxycarbonyl-protected amines proceeds through carbamate hydrolysis under acidic conditions, typically using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. This mild deprotection protocol ensures compatibility with sensitive functional groups present elsewhere in the molecule.

Research demonstrates that tert-butyloxycarbonyl-protected amines exhibit remarkable chemical inertness toward most bases and nucleophiles, allowing for orthogonal protection strategies when combined with other protecting groups. This property proves particularly valuable in peptide synthesis and complex natural product synthesis, where multiple protecting groups must be removed under different conditions. The widespread adoption of tert-butyloxycarbonyl protection has been facilitated by the commercial availability and relatively low cost of di-tert-butyl dicarbonate, making it accessible for both academic and industrial applications.

属性

IUPAC Name |

tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIMZHRFTRPBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679392 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-43-1 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of Hydrazone and Fischer Indole Cyclization

- The synthesis begins with the reaction of phenylhydrazine and isobutyraldehyde to form hydrazone intermediates.

- Cyclization is catalyzed by Bronsted acids such as trifluoroacetic acid (TFA), acetic acid, sulfuric acid, or Lewis acids like ZnCl₂ and TiCl₄.

- The reaction is generally performed at 80-110°C, with 2-4 equivalents of acid to facilitate ring closure to the indole structure.

- Non-aqueous conditions and solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are often employed to improve solubility and reaction control.

Reduction of 3H-Indole to 2,3-Dihydro-Indole

- The 3H-indole intermediate is reduced to the corresponding 2,3-dihydro-indole using reducing agents such as sodium borohydride (NaBH₄).

- Typical conditions involve 1.2 to 1.8 equivalents of NaBH₄ at temperatures between 0°C and room temperature.

- Basification with sodium hydroxide (NaOH) or ammonium hydroxide is used to neutralize the reaction mixture.

- The reduction is carefully controlled to avoid over-reduction or side reactions.

Nitration of 2,3-Dihydro-Indole

- Nitration is performed to introduce a nitro group selectively at the 6-position of the indoline ring.

- A mixture of sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is used under controlled temperature conditions (0°C to 10°C) to prevent over-nitration or decomposition.

- The reaction time is typically 1 hour with slow addition of nitric acid to maintain temperature and reaction control.

- Post-reaction, the mixture is basified with ammonium hydroxide and extracted with isopropyl acetate (IPAC) to isolate the 6-nitro-3,3-dimethylindoline in yields around 90%.

Protection of the Amino Group (Boc Protection)

- The free amine of the indoline is protected using tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

- Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA).

- The reaction is carried out at room temperature in solvents like dichloromethane (DCM) or dimethylformamide (DMF).

- Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to enhance the reaction rate and yield.

Reduction of Nitro Group to Amino Group

- The nitro group is converted to the amino group by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Typical conditions include stirring at 60°C under 30 psi hydrogen pressure for 6 hours.

- The reaction mixture is filtered to remove the catalyst and concentrated to isolate the 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole.

- Alternative methods include chemical reduction with agents like iron powder in acidic medium, but catalytic hydrogenation offers cleaner reaction profiles.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazone formation | Phenylhydrazine + isobutyraldehyde | 80-110°C, Bronsted acid catalyst | Not specified | Acid equivalents 2-4, solvent: DCM/DMF |

| Cyclization (Fischer indole) | Bronsted/Lewis acids (e.g., TFA) | 80-110°C | High | Non-aqueous preferred |

| Reduction to indoline | NaBH₄ | 0-25°C, 1.2-1.8 eq. NaBH₄ | ~85% | Basification with NaOH or NH₄OH |

| Nitration | H₂SO₄ + fuming HNO₃ | 0-10°C, 1 h | ~90% | Slow addition of HNO₃, basify post-reaction |

| Boc protection | Boc₂O + Et₃N + DMAP | RT, DCM or DMF | High | Standard coupling chemistry |

| Nitro reduction | Pd/C + H₂ | 60°C, 30 psi H₂, 6 h | High | Filtration and concentration post-reaction |

Research Findings and Optimization Notes

- The modified Fischer indole synthesis under non-aqueous and controlled acidic conditions improves selectivity and yield of the indoline intermediate.

- Sodium borohydride reduction is preferred for its mildness and selectivity, avoiding over-reduction.

- Nitration at low temperature minimizes side reactions and maximizes regioselectivity for the 6-position.

- Boc protection is a robust method to protect the amine functionality, facilitating further synthetic manipulations.

- Catalytic hydrogenation offers a clean and efficient route to convert nitro to amino groups, critical for the final product purity.

- The process benefits from phase separation techniques using solvents like isopropyl acetate and brine washes to purify intermediates effectively.

化学反应分析

Types of Reactions:

Oxidation: 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the amino group or the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

科学研究应用

Chemical Synthesis Applications

1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of novel pharmaceuticals.

Synthetic Routes

The compound can be synthesized through several methods:

- Boc Protection : The amino group is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during reactions.

- Indole Derivatives : It can be used to create indole derivatives which are prevalent in many natural products and pharmaceuticals .

Research has shown that this compound exhibits various biological activities:

Anticancer Properties

Studies indicate that derivatives of this compound can inhibit specific protein kinases associated with cancer progression. For instance:

- Kinase Inhibition : The presence of the amino and dimethyl groups enhances its ability to interact with kinase targets, potentially leading to reduced cell proliferation in cancerous cells .

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective properties of 2,3-dihydroindole derivatives:

- Oxidative Stress Reduction : These compounds may help mitigate oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibition of protein kinases associated with tumor growth. |

| Neuroprotective | Potential reduction of oxidative stress; beneficial for neurodegenerative diseases. |

| Metabolic Regulation | Modulation of insulin signaling pathways; implications for diabetes management. |

作用机制

The mechanism of action of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected aminoindoles and dihydroindoles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Stability: The Boc group in this compound improves stability under acidic conditions compared to non-protected analogs (e.g., 6-amino-3,3-dimethyl-2,3-dihydroindole, CAS 179898-73-8) .

- Solubility : The 3,3-dimethyl groups reduce solubility in polar solvents relative to unsubstituted analogs like 1-Boc-6-iodo-2,3-dihydro-indole (CAS 954239-34-0), which has a halogen substituent .

Table 2: Functional Group Impact on Reactivity

Commercial Availability

- Pricing: this compound is sold in milligram to gram quantities (e.g., 5–100 mg batches) , while brominated analogs (e.g., 158326-85-3) are available at lower costs due to simpler synthesis .

- Suppliers : Major vendors include CymitQuimica, Combi-Blocks, and Fluorochem .

生物活性

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole is a significant indole derivative known for its diverse biological activities. This compound serves as a building block in organic synthesis and has been investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a Boc (tert-butoxycarbonyl) protecting group enhances its stability and lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

The mechanism of action for this compound is primarily linked to its interactions with various molecular targets within cells. Indole derivatives are known to influence several biochemical pathways:

- Antiviral Activity : Indole derivatives have demonstrated antiviral properties through inhibition of viral replication mechanisms.

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Studies : A study demonstrated that this compound exhibited significant antiproliferative activity against human cervix carcinoma (HeLa) cells with an IC50 value indicating effective cytotoxicity. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

- Antiviral Research : In vitro studies showed that derivatives of indole compounds could inhibit the replication of certain viruses by interfering with their life cycles. This suggests that this compound may share similar mechanisms.

- Antimicrobial Activity : Research indicated that this compound displayed activity against various bacterial strains. Its structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.

常见问题

Q. What are the optimal conditions for synthesizing 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole?

The synthesis involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine functionality of the indole scaffold. A general approach includes refluxing the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane or THF, catalyzed by a base such as DMAP. Characterization via ¹H and ¹³C NMR is critical to confirm the Boc group’s presence and the integrity of the dimethyl substituents . For analogous indole derivatives, sodium acetate in acetic acid has been used for cyclization or coupling steps, which may apply here .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.5–7.5 ppm for the indole ring). The 3,3-dimethyl groups appear as singlet peaks near δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ for C₁₅H₂₂N₂O₂).

- IR Spectroscopy : Confirms the Boc carbonyl stretch (~1680–1720 cm⁻¹) .

Q. What are the common side products during Boc protection of the amine?

Side products include over-alkylated species (e.g., di-Boc derivatives) or incomplete protection. Monitoring via TLC or HPLC during synthesis helps detect these. Adjusting the stoichiometry of Boc anhydride and reaction time minimizes byproducts .

Q. How to purify this compound from reaction mixtures?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from DMF/acetic acid (as seen in indole derivative purification) may enhance purity .

Q. What is the role of the Boc group in stabilizing the compound under acidic/basic conditions?

The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA or HCl in dioxane). This lability allows selective deprotection for downstream functionalization, as demonstrated in similar indole-based medicinal chemistry studies .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl groups influence regioselectivity in functionalization reactions?

The bulky dimethyl groups direct electrophilic substitution to the less hindered C-4 or C-5 positions of the indole ring. Computational modeling (e.g., DFT) can predict reactive sites, while experimental studies on analogous dihydro-indoles (e.g., Friedel-Crafts cyclialkylation in ) validate these trends .

Q. Can this compound serve as a precursor for synthesizing spirocyclic indole derivatives?

Yes. Deprotection of the Boc group liberates the amine, enabling cyclization with ketones or aldehydes to form spirocycles. Similar strategies are used in synthesizing 4,4-dimethyl-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole derivatives .

Q. What catalytic systems enable enantioselective functionalization of the amino group?

Chiral catalysts like Ru-BINAP complexes facilitate asymmetric hydrogenation or alkylation. For example, methods from Friedel-Crafts chemistry () or enantioselective indole functionalization () could be adapted using Boc-protected intermediates .

Q. How does the electronic environment of the indole ring affect reactivity in cross-coupling reactions?

The electron-donating Boc group activates the indole ring for electrophilic coupling at specific positions. Studies on 6-iodo-indole-3-carbaldehyde ( ) show that substituents direct Suzuki-Miyaura or Buchwald-Hartwig reactions to meta or para positions relative to the Boc group .

Q. What strategies mitigate racemization during Boc deprotection?

Mild acidic conditions (e.g., TFA in DCM at 0°C) minimize racemization. Chiral HPLC or polarimetry monitors enantiopurity, as seen in studies on bioactive indole derivatives .

Methodological Notes

- Synthetic Optimization : Use iron-catalyzed oxidative coupling () for introducing acyl groups post-Boc protection.

- Analytical Validation : Combine NMR (), MS, and X-ray crystallography (if applicable, as in ) for structural confirmation.

- Biological Relevance : Explore the compound’s potential as a kinase inhibitor or antimicrobial agent, leveraging methodologies from indole-carboxylate studies ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。